molecular formula C27H45IO B1193949 Iodocholesterol (131I) CAS No. 42220-21-3

Iodocholesterol (131I)

Cat. No.: B1193949
CAS No.: 42220-21-3
M. Wt: 516.6 g/mol
InChI Key: FIOAEFCJGZJUPW-ODFYUTSGSA-N
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Description

Iodocholesterol, also known as 19-iodocholesterol or NP-59, is a derivative of cholesterol. It features an iodine atom at the C19 position and serves as a radiopharmaceutical. When the iodine atom is a radioactive isotope (such as iodine-125 or iodine-131), it becomes a valuable tool for imaging adrenal glands and diagnosing various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodocholesterol involves introducing an iodine atom at the C19 position of cholesterol. Specific synthetic routes may vary, but a common approach includes halogenation of cholesterol using iodine reagents. The exact reaction conditions depend on the specific iodination method employed.

Industrial Production Methods: Iodocholesterol is primarily produced in research settings rather than large-scale industrial processes. Its radiolabeled form (iodine-131) is generated in specialized facilities for nuclear medicine applications.

Chemical Reactions Analysis

Types of Reactions: Iodocholesterol can undergo various chemical reactions, including:

    Halogenation: The introduction of iodine at the C19 position.

    Radioisotope Labeling: Incorporation of radioactive iodine isotopes (e.g., iodine-125 or iodine-131).

Common Reagents and Conditions:

    Iodine Sources: Iodine or iodine-containing compounds (e.g., iodine monochloride).

    Solvents: Organic solvents (e.g., chloroform, dichloromethane).

    Reaction Temperature: Typically at room temperature or slightly elevated.

Major Products: The primary product is iodocholesterol itself, with the iodine atom covalently bonded to the C19 carbon.

Scientific Research Applications

Iodocholesterol finds applications in:

    Nuclear Medicine: As a radiotracer for imaging adrenal glands in conditions like Cushing’s syndrome, hyperaldosteronism, pheochromocytoma, and post-adrenalectomy remnants.

    Research: Studying adrenal function and localization.

Mechanism of Action

Iodocholesterol’s mechanism involves:

    Selective Uptake: It accumulates in adrenal cortex tissue due to its similarity to natural cholesterol.

    Imaging: The emitted radiation (from iodine-131) allows visualization of adrenal tissue.

Comparison with Similar Compounds

While iodocholesterol is unique in its specific iodine placement, other radiolabeled steroids (e.g., 131I-norcholesterol) serve similar purposes.

Properties

CAS No.

42220-21-3

Molecular Formula

C27H45IO

Molecular Weight

516.6 g/mol

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-10-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1/i28+4

InChI Key

FIOAEFCJGZJUPW-ODFYUTSGSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C[131I])C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C

Key on ui other cas no.

42220-21-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodocholesterol (131I)
Reactant of Route 2
Iodocholesterol (131I)
Reactant of Route 3
Iodocholesterol (131I)
Reactant of Route 4
Iodocholesterol (131I)
Reactant of Route 5
Iodocholesterol (131I)
Reactant of Route 6
Iodocholesterol (131I)

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